1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Description
1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with a saturated six-membered ring and an isobutyl substituent at the 1-position.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-8(2)7-13-10-6-11-4-3-9(10)5-12-13/h5,8,11H,3-4,6-7H2,1-2H3 |
InChI Key |
YBQRKRUCYRJGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(CCNC2)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-isobutyl-3,5-diaminopyrazole with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolopyridine .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer therapy, where uncontrolled cell growth is a hallmark .
Comparison with Similar Compounds
Structural Variations and Pharmacological Targets
The table below summarizes key structural analogs and their functional differences:
Key Structural and Functional Differences
Core Isomerism :
- Pyrazolo[3,4-c ]pyridine derivatives (e.g., apixaban) differ from pyrazolo[3,4-b ]pyridines in ring connectivity, impacting electronic properties and binding affinity. For example, apixaban's [3,4-c] core is critical for Factor Xa inhibition , whereas [3,4-b] analogs are explored for antibacterial activity .
3-Position: Carboxamide (apixaban) or ester groups (prodrugs) influence metabolic stability. Ethyl esters are hydrolyzed to active carboxylic acids in vivo . 6-Position: Apixaban’s 4-(2-oxopiperidin-1-yl)phenyl group enhances Factor Xa selectivity, while phenyl or nitrile substituents in other analogs modulate target specificity .
Biological Activity :
- Anticoagulants : Apixaban’s high potency (Ki = 0.08 nM for Factor Xa) stems from its optimized substituents, contrasting with the target compound’s undefined activity .
- PDE4 Inhibition : 7-Oxo derivatives (e.g., compound 11 in ) show IC₅₀ values <100 nM for PDE4, linked to anti-inflammatory applications .
Biological Activity
1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₁₀H₁₇N₃
- Molecular Weight : 179.26 g/mol
- CAS Number : 1710205-06-3
The structure of 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine features a pyrazolo-pyridine core that is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that derivatives of pyrazolo[3,4-c]pyridine exhibit various biological activities including:
- Anticancer Properties : Some studies suggest that pyrazolo derivatives can act as inhibitors of specific kinases involved in cancer progression.
- Anti-inflammatory Effects : Pyrazolo compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
Anticancer Activity
A notable study focused on the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. The compound 15y , a derivative with similar structural features to 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, demonstrated an IC50 value of 0.2 nM against TBK1. This suggests that modifications to the pyrazolo structure could enhance anticancer efficacy through targeted inhibition of key signaling pathways involved in tumor growth and immune response .
Anti-inflammatory Activity
In vitro studies have reported that certain pyrazolo derivatives exhibit significant anti-inflammatory activity. For instance, compounds with similar frameworks showed COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM. This indicates that 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine may possess similar potential for anti-inflammatory applications .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
